molecular formula C12H13NO4 B6595846 5,6-Dihydrodihydroxycarbaryl CAS No. 5375-49-5

5,6-Dihydrodihydroxycarbaryl

Cat. No.: B6595846
CAS No.: 5375-49-5
M. Wt: 235.24 g/mol
InChI Key: YFHMZQOVLAGRRU-UHFFFAOYSA-N
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Description

5,6-Dihydrodihydroxycarbaryl: is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . . This compound is a derivative of carbaryl, a widely used insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrodihydroxycarbaryl typically involves the reaction of 1,2,5-naphthalenetriol with methyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Dihydrodihydroxycarbaryl can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Carbamate-substituted products.

Mechanism of Action

The mechanism of action of 5,6-Dihydrodihydroxycarbaryl involves its interaction with specific enzymes and receptors in biological systems. It primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system.

Comparison with Similar Compounds

    Carbaryl: A widely used insecticide with a similar structure but different functional groups.

    1,2,5-Naphthalenetriol: A precursor in the synthesis of 5,6-Dihydrodihydroxycarbaryl.

    Naphthol: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to inhibit acetylcholinesterase more effectively than its analogs .

Properties

IUPAC Name

(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMZQOVLAGRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863526
Record name 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5375-49-5
Record name 5,6-Dihydrodihydroxycarbaryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRODIHYDROXYCARBARYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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